4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole

Purity Quality Control Reproducibility

Select this 3-thienyl isomer to achieve distinct electronic and steric profiles versus the common 2-thienyl variant. The cyclopropylmethyl N-substituent drives metabolic stability (58% oral bioavailability demonstrated in related pyrazoles), while the C4 bromomethyl handle offers controlled, balanced reactivity for kinase inhibitor lead optimization and covalent probe development. Its ≥98% purity ensures reproducible SAR data across both pharmaceutical and agrochemical research programs.

Molecular Formula C12H13BrN2S
Molecular Weight 297.22 g/mol
CAS No. 2090941-73-2
Cat. No. B1483623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole
CAS2090941-73-2
Molecular FormulaC12H13BrN2S
Molecular Weight297.22 g/mol
Structural Identifiers
SMILESC1CC1CN2C=C(C(=N2)C3=CSC=C3)CBr
InChIInChI=1S/C12H13BrN2S/c13-5-11-7-15(6-9-1-2-9)14-12(11)10-3-4-16-8-10/h3-4,7-9H,1-2,5-6H2
InChIKeyWVMFGUASFKOKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole (CAS 2090941-73-2): A Pyrazole-Thiophene Building Block for Structure-Activity Relationship Studies


4-(Bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole (CAS 2090941-73-2) is a heterocyclic building block featuring a 1H-pyrazole core substituted at the N1 position with a cyclopropylmethyl group, at the C3 position with a thiophen-3-yl moiety, and at the C4 position with a bromomethyl reactive handle. The compound has a molecular formula of C12H13BrN2S and a molecular weight of 297.21 g/mol . It belongs to the class of thiophene-cyclopropylmethyl-pyrazole hybrids that have attracted attention for their potential pharmaceutical applications, including as intermediates for kinase inhibitors and anti-inflammatory agents [1]. The thiophen-3-yl substitution pattern distinguishes this compound from its more commonly reported thiophen-2-yl isomer (CAS 2090941-51-6), creating a meaningful differentiation point for structure-activity relationship (SAR) exploration.

Critical Limitations of Generic Approaches: Why Simple Substructure Analogs Cannot Replace 4-(Bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole


The 4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole scaffold integrates three structural features that collectively resist generic substitution. First, the thiophen-3-yl attachment to the pyrazole C3 creates a distinct electronic environment and steric profile compared to the thiophen-2-yl isomer, leading to differential target engagement and pharmacokinetic properties [1]. Second, the cyclopropylmethyl group on the pyrazole N1 influences metabolic stability, as evidenced by oral bioavailability data for N-cyclopropylmethyl pyrazoles reaching 58% in rat models, which may not be replicated by simpler N-alkyl substituents [2]. Third, the bromomethyl group at the C4 position provides a specific reactivity window for further derivatization—more reactive than chloromethyl yet more stable than iodomethyl—enabling controlled synthetic elaboration that would be compromised if alternative leaving groups were substituted [3]. These interdependent features mean that substituting any single component with a generic analog risks altering the biological activity, metabolic profile, and synthetic utility of derivatives produced from this intermediate.

Quantitative Evidence for Differentiation: Selecting 4-(Bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole Over Its Closest Analogs


Purity and Quality Control: 98% HPLC vs. 95% Industry Standard for the Thiophen-2-yl Isomer

The 4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole supplied by Bidepharm is specified at 98% purity with batch-specific quality control including NMR, HPLC, and GC analysis . In contrast, the closely related 4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole (CAS 2090941-51-6) is typically offered at 95% purity by multiple vendors . This 3% purity difference translates to a higher confidence in downstream synthetic yields and fewer purification steps. The availability of comprehensive analytical data enables researchers to meet the stringent reproducibility requirements of medicinal chemistry campaigns and patent filings.

Purity Quality Control Reproducibility

Thiophene Substitution Position: Predicted LogP and Physicochemical Profile Differentiation

Computational predictions using the AlogPS 2.1 algorithm indicate that 4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole has a predicted LogP of approximately 3.6, while the thiophen-2-yl isomer is predicted to have a LogP of approximately 3.4 [1]. This difference of ~0.2 LogP units, though modest, can influence membrane permeability and solubility in biological assays. The thiophen-3-yl attachment also alters the spatial orientation of the sulfur atom relative to the pyrazole core, which may affect hydrogen-bonding interactions with biological targets such as kinase ATP-binding pockets.

Lipophilicity Drug-likeness Isomer effect

Cyclopropylmethyl N-Substituent: Metabolic Stability Advantages Over Smaller Alkyl Groups

N-Cyclopropylmethyl substituted pyrazoles have demonstrated improved oral bioavailability compared to N-methyl or N-ethyl analogs. Pharmacokinetic studies in rats showed that the N-cyclopropylmethyl pyrazole derivative achieved an oral bioavailability of 58% [1]. In contrast, analogous N-methyl pyrazoles in the same angiotensin II antagonist series showed substantially lower oral bioavailability (typically <20%). This metabolic stability advantage is attributed to the cyclopropyl group acting as a metabolic shield against cytochrome P450-mediated oxidation at the N-alkyl position.

Metabolic stability Oral bioavailability Pharmacokinetics

Bromomethyl Reactive Handle: Reactivity Profile for Controlled Synthetic Elaboration

The C4 bromomethyl group provides an optimal balance of reactivity for nucleophilic substitution reactions. Relative reactivity data for benzyl halides under standard SN2 conditions (acetone, 25 °C) show that bromomethyl reacts approximately 50 times faster than chloromethyl but is significantly more stable to storage and handling than iodomethyl [1]. This reactivity window allows for selective derivatization under mild conditions (e.g., with amines, thiols, or alkoxides) without premature decomposition or unwanted side reactions. The cyclopropylthiophene framework has been shown to tolerate a range of derivatization conditions, confirming the utility of this scaffold [2].

Synthetic versatility Nucleophilic substitution Building block utility

Target Engagement: Thiophene Position-Dependent Kinase Inhibition Potency

Class-level SAR data from kinase inhibitor programs demonstrate that the thiophene attachment position (2-yl vs. 3-yl) on the pyrazole core can significantly alter inhibitory potency. For cyclopropylmethyl-pyrazole-thiophene derivatives targeting L-lactate dehydrogenase A (LDH-A), compounds bearing the thiophene moiety have shown IC50 values as low as 100 nM [1]. Literature evidence indicates that shifting the thiophene attachment from the 2-position to the 3-position can result in 2- to 10-fold changes in IC50 depending on the specific kinase target, due to altered hydrogen-bonding geometry with the hinge region of the ATP-binding pocket. This positional effect underscores the importance of retaining the specific 3-thienyl isomer for SAR campaigns rather than substituting with the more commonly available 2-thienyl analog.

Kinase inhibition Thiophene positional isomer Potency

Validated Application Scenarios for 4-(Bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole Based on Quantitative Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

The 3-thienyl substitution pattern, combined with the cyclopropylmethyl N-substituent's metabolic stability advantage (58% oral bioavailability demonstrated in related pyrazoles [1]) and the demonstrated kinase inhibition potential of this scaffold class (IC50 = 100 nM against LDH-A for a closely related analog [2]), makes this compound an ideal intermediate for optimizing kinase inhibitor leads. The 98% purity specification ensures reliable SAR data, while the bromomethyl handle enables systematic exploration of the solvent-exposed region of the kinase binding pocket.

Agrochemical Research: Nematicidal and Pest-Control Agent Development

Thienyl-pyrazole derivatives are established scaffolds in nematicidal and pest-control applications [3]. The cyclopropylthiophene framework has documented potential for pharmaceutical and agrochemical applications [4]. The 3-thienyl isomer may offer differential selectivity against pest species compared to the 2-thienyl isomer. The bromomethyl group provides a convenient attachment point for introducing agrochemically relevant functional groups under the mild conditions enabled by its balanced reactivity.

Chemical Biology: Photoaffinity and Covalent Probe Synthesis

The bromomethyl reactive handle's intermediate reactivity (50-fold more reactive than chloromethyl [5]) makes it suitable for selective conjugation to biological nucleophiles under controlled conditions. This compound can serve as a starting point for synthesizing covalent probes targeting cysteine residues in enzymes, where the thiophene-cyclopropylmethyl-pyrazole core provides target recognition, while the bromomethyl group can be elaborated to introduce electrophilic warheads or photoaffinity labels.

SAR Expansion: Isomeric Comparison Studies

The predicted LogP difference of ~0.2 units between the 3-thienyl isomer (LogP ~3.6) and the 2-thienyl isomer (LogP ~3.4) [6] provides a defined physicochemical basis for conducting systematic isomeric comparison studies. Researchers can use this compound alongside the 2-thienyl isomer to probe how subtle changes in lipophilicity and sulfur atom orientation affect membrane permeability, target binding, and off-target profiles, generating high-value SAR data for publication.

Quote Request

Request a Quote for 4-(bromomethyl)-1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.